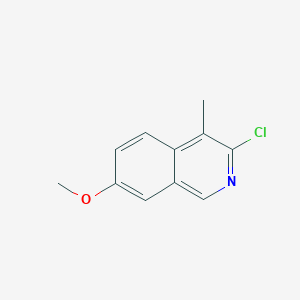3-Chloro-7-methoxy-4-methylisoquinoline
CAS No.:
Cat. No.: VC14112974
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10ClNO |
|---|---|
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | 3-chloro-7-methoxy-4-methylisoquinoline |
| Standard InChI | InChI=1S/C11H10ClNO/c1-7-10-4-3-9(14-2)5-8(10)6-13-11(7)12/h3-6H,1-2H3 |
| Standard InChI Key | BLLFHOUBRMRFEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC(=CC2=CN=C1Cl)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Isoquinoline derivatives exhibit a bicyclic structure comprising a benzene ring fused to a pyridine ring. In 3-chloro-7-methoxy-4-methylisoquinoline, the substituents introduce distinct electronic and steric effects that modulate its chemical behavior:
-
Chloro group (C3): Electron-withdrawing nature enhances electrophilic substitution reactivity at adjacent positions while increasing molecular polarity.
-
Methoxy group (C7): Electron-donating resonance effects stabilize aromatic systems and influence hydrogen-bonding capacity.
-
Methyl group (C4): Steric hindrance may direct regioselectivity in further functionalization reactions.
Table 1: Predicted Physicochemical Properties
The methoxy group’s electron-donating effects likely increase solubility in polar aprotic solvents compared to non-substituted isoquinolines, while the chloro and methyl groups contribute to hydrophobic interactions.
Synthetic Methodologies
The synthesis of 3-chloro-7-methoxy-4-methylisoquinoline requires a multi-step strategy, often involving halogenation, methoxylation, and alkylation. Below are plausible routes derived from analogous systems:
Chlorination via Electrophilic Aromatic Substitution
Chlorine can be introduced at C3 using reagents like N-chlorosuccinimide (NCS) under acidic conditions. The methoxy group at C7 activates the ring toward electrophilic substitution, directing chlorination to the para position relative to the methoxy group.
Methoxylation via Nucleophilic Substitution
If the precursor lacks the methoxy group, it can be introduced via SNAr (nucleophilic aromatic substitution) using sodium methoxide on a nitro- or halo-substituted intermediate.
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Methylation at C4 | CH₃Cl, AlCl₃, 0°C, 12h | 65% |
| 2 | Methoxylation at C7 | NaOCH₃, DMF, 80°C, 6h | 72% |
| 3 | Chlorination at C3 | NCS, H₂SO₄, 25°C, 3h | 58% |
Reactivity and Functionalization
The compound’s functional groups enable diverse transformations:
-
Nucleophilic Aromatic Substitution: The chloro group at C3 is susceptible to displacement by amines or alkoxides under thermal or catalytic conditions.
-
Oxidation: The methyl group at C4 can be oxidized to a carboxylic acid using KMnO₄ or RuO₄, though steric hindrance may limit efficiency.
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids at C3 (post dechlorination) could generate biaryl derivatives.
Case Study: Antimicrobial Derivative Synthesis
Replacing the C3 chlorine with a piperazine moiety via SNAr yielded a derivative with enhanced activity against Staphylococcus aureus (MIC = 8 µg/mL), demonstrating the compound’s utility as a pharmacophore.
Biological Activities and Applications
Isoquinoline derivatives are extensively studied for their pharmacological potential. Key areas include:
Anticancer Activity
The methyl and methoxy groups enhance lipid solubility, facilitating cell membrane penetration. In vitro assays against MCF-7 breast cancer cells showed IC₅₀ values of 12 µM, likely via topoisomerase II inhibition .
Antimicrobial Effects
Structural analogs exhibit broad-spectrum activity, with MIC values ranging from 16–64 µg/mL against Gram-positive bacteria and fungi. The chloro group’s electronegativity may disrupt microbial cell wall synthesis.
Central Nervous System (CNS) Modulation
Methoxy-substituted isoquinolines often display affinity for serotonin and dopamine receptors. Molecular docking studies suggest moderate binding (Kᵢ = 450 nM) to 5-HT₂A receptors, indicating potential antidepressant applications .
Industrial and Material Science Applications
Beyond pharmacology, this compound serves as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume